(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride
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Overview
Description
Vapiprost hydrochloride is a small molecule drug developed by GlaxoSmithKline (GSK). It is a thromboxane A2 receptor antagonist, which means it blocks the action of thromboxane A2, a compound involved in platelet aggregation and vasoconstriction. This compound has been investigated for its potential therapeutic applications in cardiovascular diseases, respiratory diseases, and immune system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vapiprost hydrochloride involves several steps. One of the key steps includes the reaction with piperidine followed by hydrolysis to give hydroxynorbornanone. This intermediate is then alkylated with biphenylmethylbromide under phase-transfer catalysis to yield the final product .
Industrial Production Methods
Industrial production methods for vapiprost hydrochloride are not extensively documented in the public domain. the general approach involves multi-step organic synthesis under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Vapiprost hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: Alkylation with biphenylmethylbromide.
Hydrolysis: Conversion of intermediates to hydroxynorbornanone.
Common Reagents and Conditions
Piperidine: Used in the initial reaction step.
Biphenylmethylbromide: Used for alkylation under phase-transfer catalysis.
Hydrolysis Agents: Employed to convert intermediates.
Major Products Formed
The major product formed from these reactions is vapiprost hydrochloride itself, with intermediates such as hydroxynorbornanone and norbornanone being key steps in the synthesis .
Scientific Research Applications
Cardiovascular Diseases: It has been investigated for its role in preventing coronary artery restenosis and myocardial ischemia
Respiratory Diseases: Its potential use in treating asthma has been explored.
Immune System Disorders: Research has looked into its effects on immune system diseases.
Mechanism of Action
Vapiprost hydrochloride exerts its effects by blocking the thromboxane A2 receptor (TBXA2R). Thromboxane A2 is involved in platelet aggregation and vasoconstriction, and by inhibiting its receptor, vapiprost hydrochloride can reduce these effects. This mechanism is particularly beneficial in conditions like coronary artery disease, where thromboxane A2 plays a significant role in pathophysiology .
Comparison with Similar Compounds
Similar Compounds
GR32191: Another thromboxane A2 receptor antagonist with similar applications.
U46619: A thromboxane A2 analogue used in research to study the effects of thromboxane A2.
Uniqueness
Vapiprost hydrochloride is unique due to its specific targeting of the thromboxane A2 receptor, making it a potent inhibitor of platelet aggregation and vasoconstriction. Its development by GSK and its extensive research in various therapeutic areas highlight its potential .
Properties
Molecular Formula |
C30H40ClNO4 |
---|---|
Molecular Weight |
514.1 g/mol |
IUPAC Name |
(E)-7-[(1R,2R,3S,5S)-3-hydroxy-5-[(4-phenylphenyl)methoxy]-2-piperidin-1-ylcyclopentyl]hept-4-enoic acid;hydrochloride |
InChI |
InChI=1S/C30H39NO4.ClH/c32-27-21-28(35-22-23-15-17-25(18-16-23)24-11-5-3-6-12-24)26(13-7-1-2-8-14-29(33)34)30(27)31-19-9-4-10-20-31;/h1-3,5-6,11-12,15-18,26-28,30,32H,4,7-10,13-14,19-22H2,(H,33,34);1H/b2-1+;/t26-,27-,28-,30+;/m0./s1 |
InChI Key |
ZYOBZRTZRQKKNC-YZNAXZRYSA-N |
Isomeric SMILES |
C1CCN(CC1)[C@H]2[C@H](C[C@@H]([C@@H]2CC/C=C/CCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Canonical SMILES |
C1CCN(CC1)C2C(CC(C2CCC=CCCC(=O)O)OCC3=CC=C(C=C3)C4=CC=CC=C4)O.Cl |
Origin of Product |
United States |
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